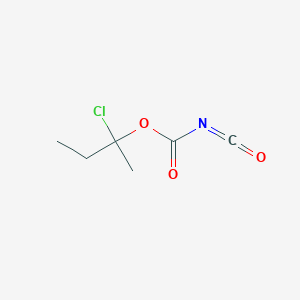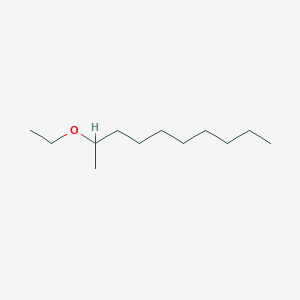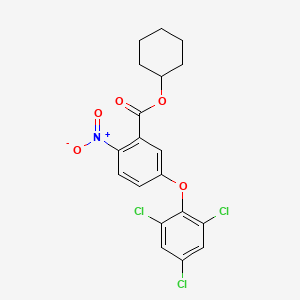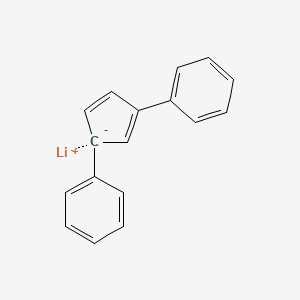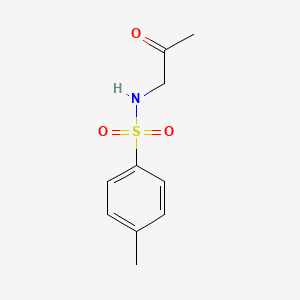
4-Methyl-N-(2-oxopropyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Tosylaminoaceton is an organic compound characterized by the presence of a tosyl group attached to an aminoaceton structure. The tosyl group, derived from toluenesulfonyl chloride, is a common protecting group in organic synthesis due to its stability and ease of removal under mild conditions. N-Tosylaminoaceton is used in various chemical reactions and has applications in synthetic organic chemistry, particularly in the preparation of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
N-Tosylaminoaceton can be synthesized through several methods. One common approach involves the reaction of aminoaceton with toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Aminoaceton+Tosyl chloride→N-Tosylaminoaceton+HCl
Industrial Production Methods
On an industrial scale, the synthesis of N-Tosylaminoaceton may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
N-Tosylaminoaceton undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The amino group can be oxidized or reduced to form corresponding oxides or amines.
Cyclization Reactions: N-Tosylaminoaceton can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various N-substituted derivatives, while cyclization reactions can produce heterocyclic compounds like aziridines.
科学的研究の応用
N-Tosylaminoaceton has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the preparation of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Tosylaminoaceton involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tosyl group enhances the reactivity of the amino group, facilitating its participation in substitution and cyclization reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
N-Tosylglycine: Similar structure but with a glycine backbone.
N-Tosylalanine: Contains an alanine backbone.
N-Tosylphenylalanine: Features a phenylalanine backbone.
Uniqueness
N-Tosylaminoaceton is unique due to its specific structure, which allows for versatile reactivity in various chemical reactions. Its tosyl group provides stability and ease of removal, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
54972-26-8 |
|---|---|
分子式 |
C10H13NO3S |
分子量 |
227.28 g/mol |
IUPAC名 |
4-methyl-N-(2-oxopropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H13NO3S/c1-8-3-5-10(6-4-8)15(13,14)11-7-9(2)12/h3-6,11H,7H2,1-2H3 |
InChIキー |
UUBOXYAZVIYTPQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dichloro-6-[(dimethylamino)methyl]phenol](/img/structure/B14627417.png)
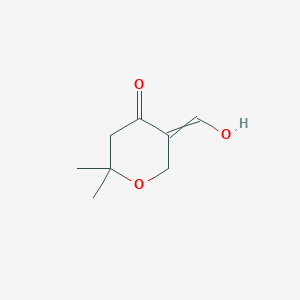

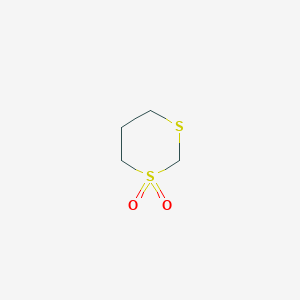
![N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide](/img/structure/B14627438.png)

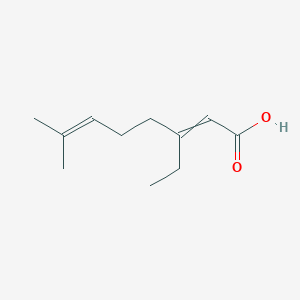
![3-[(Morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14627466.png)


